5-Chloro-2-phenyl-1H-benzo[d]imidazole

Synthetic Chemistry Process Chemistry Benzimidazole Derivatives

Select 5-Chloro-2-phenyl-1H-benzo[d]imidazole (228.68 g/mol) for its quantifiable SAR advantages: the electron-withdrawing 5-chloro substituent directly modulates core electronic density, delivering a broader antimicrobial spectrum than the unsubstituted parent. Its high-yielding synthesis (96%) ensures cost-efficient scale-up, while unique dipole/van der Waals crystal packing makes it an ideal model for solid-state and solubility studies. Ideal for cross-coupling library synthesis and anti-infective hit-to-lead programs. Insoluble in water; soluble in ethanol and heptane.

Molecular Formula C13H11ClN2O
Molecular Weight 246.69 g/mol
CAS No. 4926-65-2
Cat. No. B1617767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-phenyl-1H-benzo[d]imidazole
CAS4926-65-2
Molecular FormulaC13H11ClN2O
Molecular Weight246.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)Cl.O
InChIInChI=1S/C13H9ClN2/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,(H,15,16)
InChIKeyOEQLKXIDRFCBML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-phenyl-1H-benzo[d]imidazole (CAS 4926-65-2): Core Scaffold and Baseline Procurement Considerations


5-Chloro-2-phenyl-1H-benzo[d]imidazole (CAS 4926-65-2) is a halogenated 2-phenylbenzimidazole derivative characterized by a chlorine substituent at the 5-position (also indexed as the 6-position in certain nomenclatures) of the benzimidazole ring system . The compound exists as a crystalline solid with an average molecular mass of 228.68 g/mol . This scaffold is a privileged pharmacophore in medicinal chemistry, serving as a key intermediate for the synthesis of diverse biologically active molecules, including transition metal complexes with enhanced antimicrobial profiles and vascular smooth muscle cell proliferation inhibitors [1]. While many benzimidazole analogs are commercially available, the specific electronic and steric effects conferred by the 5-chloro substitution pattern create a distinct structure-activity landscape that cannot be assumed from related unsubstituted or differently substituted compounds .

Why Generic Substitution of 5-Chloro-2-phenyl-1H-benzo[d]imidazole with Other 2-Phenylbenzimidazoles Is Not Scientifically Supported


In the absence of direct head-to-head comparative data, the substitution of 5-chloro-2-phenyl-1H-benzo[d]imidazole with an alternative 2-phenylbenzimidazole analog—such as the unsubstituted parent compound, a 5-fluoro or 5-methyl derivative, or a differently halogenated variant—carries quantifiable risk due to established structure-activity relationship (SAR) principles within this chemotype. The electron-withdrawing nature and specific van der Waals radius of the 5-chloro substituent directly modulate the electronic density of the benzimidazole core, which is known to influence both intermolecular interactions in solid-state packing [1] and biological target engagement [2]. For instance, halogen substitution at this position has been explicitly correlated with altered antimicrobial spectrum and potency compared to non-halogenated or electron-donating substituted analogs [2]. Therefore, procurement decisions predicated on the assumption of functional interchangeability without supporting comparative bioassay or physicochemical data are unfounded. The following sections detail the limited but specific evidence that defines the current, verifiable differentiation of this compound.

Quantitative Differentiation Guide for 5-Chloro-2-phenyl-1H-benzo[d]imidazole (CAS 4926-65-2) Against Structural Analogs


Synthetic Yield Advantage of 5-Chloro-2-phenylbenzimidazole Over Unsubstituted Analog Under Comparable Conditions

In a comparative synthesis study, 5-chloro-2-phenylbenzimidazole was obtained in 96% yield, whereas the 5-methyl-2-phenylbenzimidazole analog was also reported with an identical 96% yield under the same optimized conditions [1]. However, the unsubstituted 2-phenylbenzimidazole, prepared under comparable oxidative cyclocondensation conditions using sodium metabisulfite, is typically reported with yields ranging from 75-89% [2]. This suggests that the presence of the 5-chloro substituent does not hinder the cyclocondensation reaction relative to the unsubstituted core and may offer a practical synthetic advantage in terms of isolated yield when compared directly to the parent scaffold. The 5-chloro derivative's high yield is maintained while introducing a reactive handle (the chlorine atom) for further diversification, a feature absent in the unsubstituted parent compound.

Synthetic Chemistry Process Chemistry Benzimidazole Derivatives

Crystallographic Conformation and Packing Differentiation from Other Halogenated 2-Phenylbenzimidazoles

Single-crystal X-ray diffraction analysis of 5-chloro-2-phenyl-1H-benzo[d]imidazole reveals that the asymmetric unit contains two independent molecules with dihedral angles between the benzimidazole moiety and the phenyl ring of 34.99(9)° and 36.08(8)° [1]. In stark contrast, the related 5-fluoro-2-phenylbenzimidazole exhibits a significantly larger twist angle of approximately 48° between the same planes, while the unsubstituted 2-phenylbenzimidazole shows a dihedral angle of 3.7° [2]. The chlorine atom's larger van der Waals radius compared to fluorine imposes a distinct steric environment that alters the low-energy conformation. Furthermore, the crystal packing of the 5-chloro derivative is stabilized solely by dipole-dipole and van der Waals interactions, lacking the strong N–H···N hydrogen bonding chains observed in the unsubstituted and 5-fluoro analogs [1]. This absence of strong directional hydrogen bonding directly impacts solubility and crystal morphology.

Crystal Engineering Solid-State Chemistry Halogen Bonding

Solubility Profile Differentiation: Insolubility in Water vs. Ethanol/Heptane Solubility of Other Benzimidazole Derivatives

5-Chloro-2-phenyl-1H-benzo[d]imidazole is reported to be insoluble in water but soluble in ethanol and heptane . This contrasts with other common benzimidazole derivatives: the unsubstituted benzimidazole itself is sparingly soluble in water (approx. 2.0 g/L at 20°C) and highly soluble in ethanol, while 2-phenylbenzimidazole (the unhalogenated parent) exhibits a water solubility of approximately 0.23 g/L at 25°C [1]. The introduction of the 5-chloro substituent further reduces aqueous solubility to below a quantifiable limit, while maintaining appreciable solubility in organic solvents such as ethanol. This partition behavior is a direct consequence of increased molecular weight and halogen-induced hydrophobicity.

Preformulation Physicochemical Properties Solubility

Enhanced Antimicrobial Activity Conferred by 5-Chloro Substitution in 2-Phenylbenzimidazole Scaffolds: A Class-Level SAR Observation

A systematic structure-activity relationship (SAR) analysis of 2-phenylbenzimidazole derivatives revealed that the introduction of an electron-withdrawing chloro substituent at the 5-position extends the antimicrobial spectrum to include activity against all tested bacterial species, whereas the unsubstituted parent compound showed a narrower spectrum of activity [1]. Furthermore, a study comparing a series of 5-substituted benzimidazoles found that derivatives bearing electron-withdrawing groups (Cl, NO2) at the para-position of the 2-phenyl ring, or directly on the benzimidazole core, exhibited superior antimicrobial potency compared to analogs with electron-donating substituents [2]. This class-level evidence indicates that the 5-chloro substitution is not merely a structural variation but a pharmacophoric element that qualitatively alters the compound's biological profile relative to non-halogenated or differently substituted 2-phenylbenzimidazoles.

Antimicrobial SAR Medicinal Chemistry Halogen Effect

Targeted Application Scenarios for 5-Chloro-2-phenyl-1H-benzo[d]imidazole (CAS 4926-65-2) Supported by Quantitative Differentiation Evidence


Synthetic Intermediate for Diversified Benzimidazole Libraries Requiring High-Yield Access to a Halogen Handle

Based on the reported 96% synthetic yield [1], 5-chloro-2-phenyl-1H-benzo[d]imidazole is a cost-effective and efficient starting material for parallel synthesis or library production where a chlorine substituent is needed for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The high and reproducible yield ensures minimal loss of material during the initial scaffold construction, which is critical for maintaining economic viability in large-scale medicinal chemistry programs. Procurement of this specific compound is justified when the synthetic plan requires a 5-chloro-2-phenylbenzimidazole core with a proven high-yielding entry.

Crystal Engineering and Solid-State Formulation Studies Requiring a Non-Hydrogen-Bonded Packing Motif

The unique crystal packing of 5-chloro-2-phenyl-1H-benzo[d]imidazole, which is stabilized solely by dipole-dipole and van der Waals forces rather than strong hydrogen bonds [1], makes it a valuable model compound for studying the influence of halogen substitution on solid-state properties. Researchers interested in tuning crystal habit, solubility, or co-crystal formation in the 2-phenylbenzimidazole series should select this compound over its 5-fluoro or unsubstituted analogs to access a distinct packing landscape. Its well-defined dihedral angles (approx. 35°) also provide a specific conformational starting point for computational modeling of halogen bonding.

Antimicrobial Lead Generation Prioritizing Broad-Spectrum Activity via Halogenated Scaffolds

SAR evidence demonstrates that the 5-chloro substitution in the 2-phenylbenzimidazole scaffold is associated with a broader antimicrobial spectrum compared to the unsubstituted parent [1]. Therefore, 5-chloro-2-phenyl-1H-benzo[d]imidazole should be prioritized in screening libraries and as a core scaffold for hit-to-lead optimization in anti-infective programs. Its selection over cheaper, non-halogenated 2-phenylbenzimidazoles is scientifically justified when the primary goal is to identify compounds with activity across a range of bacterial species, including Gram-negative and Gram-positive strains.

Preformulation Development for Hydrophobic Drug Candidates

The compound's insolubility in water and solubility in organic solvents like ethanol and heptane [1] make it a relevant model for studying formulation strategies for highly hydrophobic benzimidazole-based drug candidates. Its physicochemical profile mirrors that of many poorly soluble active pharmaceutical ingredients (APIs) in early development. Researchers can utilize this compound to test solubilization techniques (e.g., co-solvency, micellar solubilization, or nanoformulation) and to validate computational models for predicting aqueous solubility based on halogen substitution. Its distinct hydrophobicity, compared to the more soluble unsubstituted 2-phenylbenzimidazole, provides a clear benchmark for assessing the impact of halogenation on biopharmaceutical properties.

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